molecular formula C6H12FNO B12980144 3-(Fluoromethyl)piperidin-3-ol

3-(Fluoromethyl)piperidin-3-ol

Cat. No.: B12980144
M. Wt: 133.16 g/mol
InChI Key: LTZUIJKEJOMTTF-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)piperidin-3-ol is a chemical compound with the molecular formula C6H12FNO. It features a piperidine ring substituted with a fluoromethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)piperidin-3-ol typically involves the introduction of a fluoromethyl group to a piperidine ring. One common method includes the reaction of piperidine with fluoromethylating agents under controlled conditions. For instance, the use of phenylsilane as a reducing agent and an iron complex as a catalyst can facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process often includes steps such as hydrogenation, cyclization, and reduction, with careful control of reaction parameters to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-(Fluoromethyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(Fluoromethyl)piperidin-3-ol is unique due to the presence of both the fluoromethyl and hydroxyl groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

3-(fluoromethyl)piperidin-3-ol

InChI

InChI=1S/C6H12FNO/c7-4-6(9)2-1-3-8-5-6/h8-9H,1-5H2

InChI Key

LTZUIJKEJOMTTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CF)O

Origin of Product

United States

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